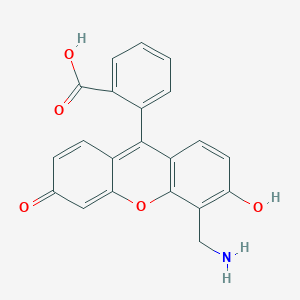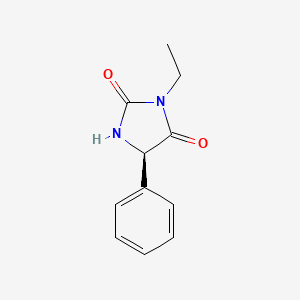
(-)-Ethotoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethotoin is a chiral anticonvulsant drug used primarily in the treatment of epilepsy. It belongs to the class of hydantoins and is known for its ability to stabilize neuronal membranes and reduce seizure activity. The compound is the enantiomer of ethotoin, meaning it has a specific three-dimensional arrangement that distinguishes it from its counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethotoin typically involves the resolution of racemic ethotoin. One common method is the use of chiral resolution agents to separate the enantiomers. Another approach is asymmetric synthesis, where chiral catalysts or starting materials are used to preferentially produce the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-Ethotoin often involves large-scale chiral resolution techniques. These methods may include crystallization, chromatography, or the use of chiral auxiliaries. The goal is to achieve high purity and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-Ethotoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ®-Ethotoin to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted ethotoin compounds.
Scientific Research Applications
®-Ethotoin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution and asymmetric synthesis techniques.
Biology: Researchers use ®-Ethotoin to investigate its effects on neuronal activity and membrane stabilization.
Medicine: The compound is studied for its anticonvulsant properties and potential use in treating other neurological disorders.
Industry: ®-Ethotoin is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of ®-Ethotoin involves its interaction with voltage-gated sodium channels in neuronal membranes. By binding to these channels, ®-Ethotoin stabilizes the inactive state of the channel, reducing the likelihood of repetitive firing and seizure activity. This action helps to prevent the spread of abnormal electrical activity in the brain, thereby controlling seizures.
Comparison with Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Mephenytoin: Similar in structure and function to ®-Ethotoin but with different pharmacokinetic properties.
Fosphenytoin: A prodrug of phenytoin that is used for intravenous administration.
Uniqueness of ®-Ethotoin: ®-Ethotoin is unique due to its specific chiral configuration, which can result in different pharmacological effects compared to its enantiomer and other similar compounds. Its ability to selectively stabilize neuronal membranes makes it a valuable compound in the treatment of epilepsy and other neurological disorders.
Properties
CAS No. |
41807-37-8 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(5R)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m1/s1 |
InChI Key |
SZQIFWWUIBRPBZ-SECBINFHSA-N |
SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Isomeric SMILES |
CCN1C(=O)[C@H](NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Key on ui other cas no. |
41807-37-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


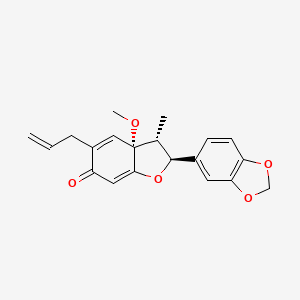
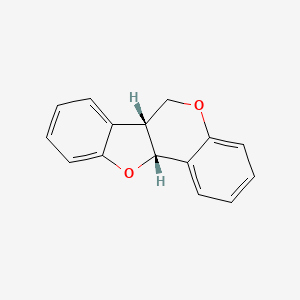
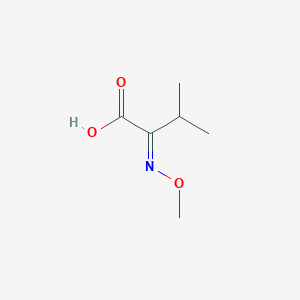

![(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B1252732.png)
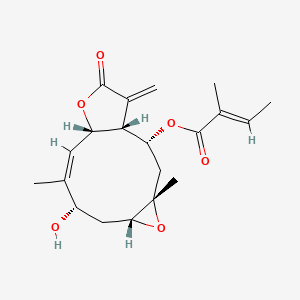
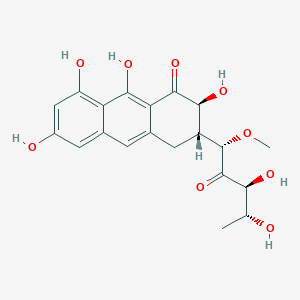
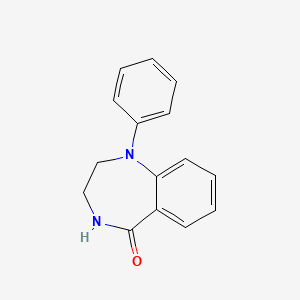
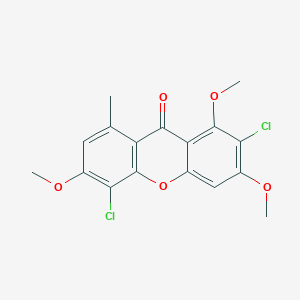
![2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole](/img/structure/B1252743.png)
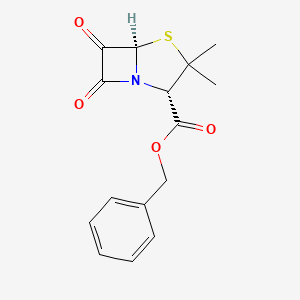
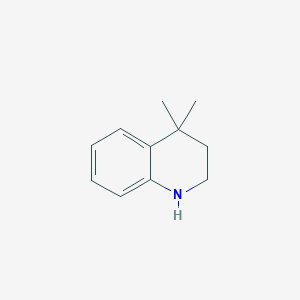
![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)
